molecular formula C18H15NO2 B11848364 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole CAS No. 24097-25-4

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole

Cat. No.: B11848364
CAS No.: 24097-25-4
M. Wt: 277.3 g/mol
InChI Key: JMFNRXASKQIEGN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole typically involves cyclization reactions. One common method is the cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness . These methods often employ microwave-assisted reactions or other advanced techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c]isoxazole is unique due to its fused naphthalene and isoxazole rings, which impart distinct chemical and biological properties.

Properties

CAS No.

24097-25-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5-dihydrobenzo[g][2,1]benzoxazole

InChI

InChI=1S/C18H15NO2/c1-20-14-9-6-13(7-10-14)18-16-11-8-12-4-2-3-5-15(12)17(16)19-21-18/h2-7,9-10H,8,11H2,1H3

InChI Key

JMFNRXASKQIEGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NO2

Origin of Product

United States

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